molecular formula C12H10FN3O2 B3060729 N-(4-fluorobenzyl)-3-nitro-2-pyridinamine CAS No. 73733-74-1

N-(4-fluorobenzyl)-3-nitro-2-pyridinamine

Cat. No. B3060729
CAS RN: 73733-74-1
M. Wt: 247.22 g/mol
InChI Key: STQSEWLCSLADTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662832B2

Procedure details

4-Fluorobenzylamine (5.88 ml, 51.4 mmol) was added to a solution of 2-chloro-3-nitropyridine (8.16 g, 51.4 mmol) and sodium carbonate (8.72 g, 82,3 mmol) in anhydrous N,N-dimethylformamide (100 ml). The reaction mixture was stirred at 100° C. for 1 hour. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and then filtered to discard an insoluble solid. Water was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer washed with a saturated sodium chloride solution (100 ml) four times, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/10, v/v) to give 11.5 g of the titled compound as yellow solid.
Quantity
5.88 mL
Type
reactant
Reaction Step One
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.Cl[C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.C(OCC)(=O)C>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:11]2[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.88 mL
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
8.16 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
8.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Water was added to the reaction mixture, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer washed with a saturated sodium chloride solution (100 ml) four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (ethyl acetate/n-hexane=1/10

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(CNC2=NC=CC=C2[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.